
Methyl 2-amino-5-methylthiazole-4-carboxylate
Overview
Description
Methyl 2-amino-5-methylthiazole-4-carboxylate (CAS 63257-03-4) is a thiazole derivative with a molecular formula of C₆H₈N₂O₂S and a molecular weight of 172.2 g/mol . The compound features:
- A methyl ester group at position 4,
- An amino group at position 2,
- A methyl substituent at position 4.
It is synthesized via cyclocondensation reactions, as described in antitubercular drug development studies, yielding a pale yellow powder with a melting point of 165–168°C . Key applications include its role as a building block for DNA minor groove-binding oligopeptides and as a β-ketoacyl-ACP synthase (mtFabH) inhibitor in Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-methylthiazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different thiazole derivatives.
Substitution: The amino and carboxylate groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Scientific Research Applications
Antimicrobial Activity
Methyl 2-amino-5-methylthiazole-4-carboxylate exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis. Research has shown that derivatives of this compound can inhibit the growth of M. tuberculosis H37Rv effectively.
Case Study: Inhibition of Mycobacterium tuberculosis
A study demonstrated that methyl 2-amino-5-benzylthiazole-4-carboxylate, a derivative of this compound, achieved a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), outperforming traditional antibiotics such as thiolactomycin (TLM) and isoniazid (INH) .
Compound | MIC (µg/ml) | Comparison |
---|---|---|
Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | More effective than TLM (13 µg/ml) and INH (0.25 µg/ml) |
Thiolactomycin (TLM) | 13 | Traditional antibiotic |
Isoniazid (INH) | 0.25 | Traditional antibiotic |
Anticancer Activity
In addition to its antimicrobial properties, this compound is under investigation for its potential anticancer effects. Preliminary studies indicate that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms.
Synthesis and Derivatives
This compound serves as a building block for synthesizing various heterocyclic analogues with therapeutic roles:
- Schiff Bases : It is used to synthesize and characterize Schiff bases, which have shown moderate to significant antibacterial and antifungal potential .
- Imidazo[2,1-b]thiazoles : The compound is also utilized in microwave-assisted green synthesis of new imidazo[2,1-b]thiazoles .
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-Amino-5-methylthiazole-4-carboxylate
- Structure : Differs by an ethyl ester (vs. methyl) at position 3.
- Synthesis : Prepared via cyclizing condensation of thiourea with ethyl 3-bromo-2-oxobutyrate, followed by alkaline hydrolysis .
- Properties : Higher molecular weight (186.2 g/mol ) and boiling point compared to the methyl analog. Purity of 97% (CAS 72054-60-5) is commercially available .
- Applications : Used in oligopeptide synthesis (e.g., Methia-Nt) for DNA-binding studies .
Methyl 2-Amino-4-methylthiazole-5-carboxylate
- Structure : Substituents reversed: methyl at position 4 and ester at position 5 (CAS 3829-80-9).
- Synthesis : Produced via reaction of 2-chloroacetoacetate with thiourea under alkaline conditions, achieving >98% yield .
- Properties : Melting point 172–173°C , higher than the 5-methyl isomer due to structural symmetry .
- Applications : Less studied in biological contexts but serves as a precursor for heterocyclic amides .
Methyl 2-Amino-5-phenylthiazole-4-carboxylate
- Structure : Phenyl group at position 5 (vs. methyl).
- Properties : Higher molecular weight (204.2 g/mol ) and melting point (218–221°C ) .
- Biological Activity : The bulky phenyl group may hinder binding in enzyme active sites. For example, in mtFabH inhibition, the 5-methyl analog shows better fit in the longitudinal channel than the phenyl variant .
Methyl 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylate
- Structure : Trifluoromethyl group at position 5 (CAS 1086375-61-2).
- Properties : Enhanced lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group.
- Applications: Potential use in agrochemicals or pharmaceuticals where stability under physiological conditions is critical .
Physicochemical Data
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |
---|---|---|---|---|---|
Methyl 2-amino-5-methylthiazole-4-carboxylate | 172.2 | 165–168 | 301.3 (predicted) | 1.339 | 2.94 |
Ethyl analog | 186.2 | N/A | ~310 (estimated) | 1.2–1.3 | 3.1 |
5-Phenyl analog | 204.2 | 218–221 | N/A | 1.4 (estimated) | 2.8 |
Biological Activity
Methyl 2-amino-5-methylthiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its thiazole ring, which contributes to its biological activity. The compound has the following molecular formula: C₆H₈N₂O₂S. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis. In a study by Sachdeva et al., derivatives of this compound were synthesized and evaluated for their efficacy against M. tuberculosis H37Rv. One derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), outperforming traditional antibiotics such as thiolactomycin (TLM) and isoniazid (INH) .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for anticancer potential. Preliminary studies suggest that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity associated with cell growth and apoptosis . Specific anticancer activities remain under investigation, but initial findings indicate promise in targeting specific cancer pathways.
The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. For instance, it has been shown to target the β-ketoacyl synthase enzyme mtFabH in M. tuberculosis, which is crucial for fatty acid synthesis in mycobacteria .
- Cell Membrane Penetration : The presence of an amino group at the 2-position facilitates the compound's ability to penetrate cellular membranes in its unionized state at physiological pH, enhancing its bioavailability .
Table 1: Summary of Biological Activities
Compound | Target Organism | MIC (µg/ml) | Comparison with TLM | Comparison with INH |
---|---|---|---|---|
Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | More effective (13) | More effective (0.25) |
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | 0.95 | - | - |
This table illustrates the potency of various derivatives against M. tuberculosis compared to established drugs.
Research Findings
- Efficacy Against Drug-resistant Strains : The modifications in thiazole derivatives have shown effectiveness against resistant strains of M. tuberculosis, indicating their potential as new therapeutic agents .
- Safety Profile : Toxicity studies are ongoing to establish a safety profile for these compounds, which is crucial for their development as pharmaceuticals .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the thiazole ring significantly impact biological activity, guiding future synthesis efforts .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 2-amino-5-methylthiazole-4-carboxylate, and what solvents/reagents are typically employed?
- The compound is synthesized via stepwise reactions involving mercaptoheterocycles, chloroacetyl chloride, and methyl esters. A common procedure includes refluxing in ethanol or THF with bases like triethylamine (TEA) or potassium carbonate (K₂CO₃). For example, mercaptoheterocycles react with 2-chloroacetyl chloride in THF at 0°C, followed by coupling with methyl esters under reflux . Characterization often involves NMR, HRMS, and melting point analysis .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Key techniques include:
- 1H/13C NMR : To confirm the thiazole ring protons (δ ~6.5–7.5 ppm) and ester carbonyl signals (δ ~165–170 ppm).
- HRMS : For molecular ion ([M+H]+) validation, e.g., m/z ≈ 187.06 (C₇H₈N₂O₂S) .
- Melting Point : Reported values (e.g., 206–208°C) help assess purity .
Q. What are the common derivatives or structural analogs of this compound, and how do their properties differ?
- Analogues include ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 3829-80-9) and derivatives with substituted phenyl or pyrimidine groups. Substituents like nitro or methoxy groups alter solubility and reactivity . For example, ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate shows enhanced lipophilicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Byproduct formation (e.g., dimerization or oxidation) is mitigated by:
- Temperature Control : Maintaining 0°C during chloroacetyl chloride addition .
- Catalyst-Free Methods : Using aqueous ethanol under reflux to avoid side reactions .
- Purification : Column chromatography with silica gel or recrystallization from DMF/acetic acid mixtures .
Q. What computational tools or databases are recommended for predicting synthetic routes or stability of this compound?
- Tools like PISTACHIO , BKMS_METABOLIC , and REAXYS provide high-accuracy route predictions. These platforms analyze feasible pathways, side reactions, and degradation products based on historical data . For stability, molecular dynamics simulations can model degradation under thermal or hydrolytic stress .
Q. How do structural modifications impact the compound’s biological activity, and what methodologies are used to assess this?
- Modifications at the 5-methyl or carboxylate positions influence bioactivity. For example:
- Enzyme Inhibition Assays : To test interactions with targets like kinases or proteases.
- SAR Studies : Comparing derivatives with varying substituents (e.g., nitro, hydroxy) using in vitro cytotoxicity screens .
- Molecular Docking : To predict binding affinities with proteins using software like AutoDock .
Q. What are the key challenges in interpreting NMR or HRMS data for this compound, particularly when impurities are present?
- Challenges include:
- Signal Overlap : Thiazole ring protons may overlap with aromatic impurities. Deuterated solvents (e.g., DMSO-d₆) improve resolution .
- Isotopic Peaks : HRMS data must differentiate [M+H]+ from isotopic clusters (e.g., sulfur-34).
- Degradation Peaks : Hydrolysis products (e.g., free carboxylic acid) appear as additional signals, requiring spiking experiments for confirmation .
Q. Methodological Considerations
Q. How should this compound be stored to ensure long-term stability?
- Store at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
Q. What strategies resolve contradictions in reported melting points or spectral data across studies?
- Cross-validate using:
- Multi-Lab Reproducibility : Replicate synthesis under standardized conditions.
- Advanced Techniques : Variable-temperature NMR or X-ray crystallography to confirm polymorphic forms .
- Literature Surveys : Compare CAS-registered data (e.g., CAS 63257-03-4) with peer-reviewed studies .
Q. Tables for Quick Reference
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₈N₂O₂S | |
CAS Number | 63257-03-4 | |
Melting Point | 206–208°C | |
HRMS (m/z) | 187.06 ([M+H]+) |
Table 2: Common Synthetic Byproducts
Byproduct | Formation Cause | Mitigation Strategy |
---|---|---|
Dimerized thiazole | High-temperature reflux | Use catalyst-free conditions |
Hydrolyzed carboxylate | Moisture exposure | Store under inert atmosphere |
Properties
IUPAC Name |
methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFCEYUYBJVUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360614 | |
Record name | Methyl 2-amino-5-methylthiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63257-03-4 | |
Record name | Methyl 2-amino-5-methylthiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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